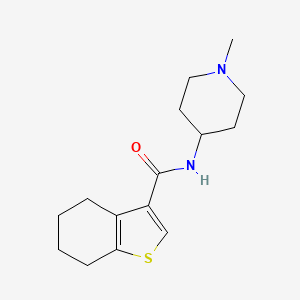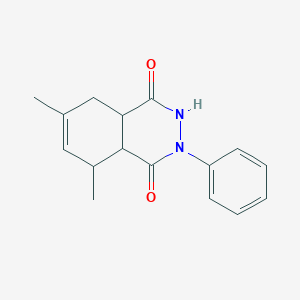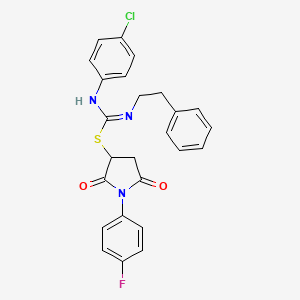amine oxalate](/img/structure/B4985821.png)
[3-(4-chloro-2-methylphenoxy)propyl](2-methoxyethyl)amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-chloro-2-methylphenoxy)propyl](2-methoxyethyl)amine oxalate, also known as cloperastine, is a drug used as an antitussive agent. It belongs to the class of drugs known as antihistamines and has been used in the treatment of coughing associated with respiratory tract infections and bronchitis.
Mechanism of Action
Cloperastine exerts its antitussive effects by acting on the central nervous system. It is believed to inhibit the cough reflex by interacting with various neurotransmitter systems, including histamine, serotonin, and dopamine. Cloperastine has also been shown to have some antihistaminic and anticholinergic properties.
Biochemical and Physiological Effects
Cloperastine has been shown to reduce coughing by suppressing the activity of the cough reflex. It has also been shown to have some anti-inflammatory properties, which may contribute to its therapeutic effects in respiratory tract infections and bronchitis. Cloperastine has been shown to have a good safety profile and is generally well-tolerated.
Advantages and Limitations for Lab Experiments
Cloperastine has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other antitussive agents. It has also been extensively studied, and its mechanism of action is well-understood. However, [3-(4-chloro-2-methylphenoxy)propyl](2-methoxyethyl)amine oxalate has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its efficacy in some experimental settings. Additionally, its effects may be influenced by various factors, such as age, sex, and disease state.
Future Directions
There are several future directions for research on [3-(4-chloro-2-methylphenoxy)propyl](2-methoxyethyl)amine oxalate. One area of interest is the development of new formulations of [3-(4-chloro-2-methylphenoxy)propyl](2-methoxyethyl)amine oxalate that may improve its efficacy and safety profile. Another area of interest is the investigation of [3-(4-chloro-2-methylphenoxy)propyl](2-methoxyethyl)amine oxalate's potential as an anti-inflammatory agent. Additionally, further research is needed to better understand the factors that influence [3-(4-chloro-2-methylphenoxy)propyl](2-methoxyethyl)amine oxalate's effects and to identify potential drug interactions.
Synthesis Methods
Cloperastine is synthesized by reacting 3-(4-chloro-2-methylphenoxy)propylamine with 2-methoxyethylamine in the presence of a catalyst, followed by precipitation with oxalic acid to obtain the oxalate salt form.
Scientific Research Applications
Cloperastine has been widely used in scientific research to investigate its antitussive properties. It has been shown to be effective in reducing coughing in animal models of respiratory tract infections and bronchitis. Cloperastine has also been used in combination with other drugs to investigate its potential synergistic effects.
properties
IUPAC Name |
3-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2.C2H2O4/c1-11-10-12(14)4-5-13(11)17-8-3-6-15-7-9-16-2;3-1(4)2(5)6/h4-5,10,15H,3,6-9H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUARQHBEBZZNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCNCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4985744.png)

![3-[(2-bromo-4-nitrophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4985757.png)
![2,6,8-trimethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B4985763.png)
![4-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4985770.png)
![3-(4-biphenylyl)-5-(3-methoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4985783.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4985799.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4985812.png)
![N-cyclopropyl-2-[(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4985817.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4985820.png)



![1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B4985862.png)